N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea
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Overview
Description
N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea: is an organic compound with the molecular formula C18H15N3OS. It is a thiourea derivative, characterized by the presence of a benzoyl group and a quinoline moiety.
Scientific Research Applications
N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea typically involves the reaction of 7-methyl-8-quinolinylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl derivatives depending on the substituent used.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-(8-quinolinyl)thiourea
- N-benzoyl-N’-(6-methyl-8-quinolinyl)thiourea
- N-benzoyl-N’-(7-chloro-8-quinolinyl)thiourea
Uniqueness
N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea is unique due to the presence of the 7-methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a compound of interest for further research and development .
Properties
IUPAC Name |
N-[(7-methylquinolin-8-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-13-8-5-11-19-16(13)15(12)20-18(23)21-17(22)14-6-3-2-4-7-14/h2-11H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYRTGWBXIGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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